

physical and chemical properties of 4-Bromo-1H-pyrrole-2-carbaldehyde

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Compound of Interest

Compound Name:	4-Bromo-1H-pyrrole-2-carbaldehyde
Cat. No.:	B124644

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An In-depth Technical Guide to 4-Bromo-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromo-1H-pyrrole-2-carbaldehyde**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. This document summarizes key data, outlines experimental protocols, and presents logical relationships through diagrams to facilitate its use in research and development.

Core Properties and Data

4-Bromo-1H-pyrrole-2-carbaldehyde is a brominated derivative of pyrrole-2-carbaldehyde. Its chemical structure, featuring a pyrrole ring substituted with a bromine atom at the 4-position and a formyl group at the 2-position, makes it a versatile intermediate for the synthesis of more complex molecules.

Physical Properties

The known physical properties of **4-Bromo-1H-pyrrole-2-carbaldehyde** are summarized in the table below. The compound is typically a solid at room temperature and exhibits sensitivity to moisture and air, necessitating careful handling and storage.[\[1\]](#)

Property	Value	Reference
CAS Number	931-33-9	[2]
Molecular Formula	C ₅ H ₄ BrNO	[2]
Molecular Weight	174.00 g/mol	[2]
Physical Form	Powder or crystals	
Melting Point	123-124 °C	
Boiling Point	282.1 ± 20.0 °C (Predicted)	
Purity	Typically ≥97%	
Storage Temperature	2-8°C, under inert atmosphere	
Sensitivity	Moisture and air sensitive	[1]

Chemical and Spectroscopic Data

The chemical and available spectroscopic characteristics of **4-Bromo-1H-pyrrole-2-carbaldehyde** are provided below. These data are crucial for its identification and for predicting its reactivity.

Identifier/Data Type	Value/Information
IUPAC Name	4-bromo-1H-pyrrole-2-carbaldehyde
InChI	1S/C5H4BrNO/c6-4-1-5(3-8)7-2-4/h1-3,7H
InChI Key	RFQYNGQAZZSGFM-UHFFFAOYSA-N
SMILES	O=Cc1cc(Br)[nH]c1
¹ H NMR	Characteristic signals for the pyrrole ring protons and the aldehyde proton are expected. The proton at the 5-position would likely appear as a doublet, the proton at the 3-position as a singlet (or a very small doublet due to long-range coupling), and the aldehyde proton as a singlet. The N-H proton would appear as a broad singlet.
FT-IR	Expected characteristic peaks include N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching of the aldehyde (around 1650-1680 cm ⁻¹), C=C stretching of the pyrrole ring, and C-Br stretching.

Experimental Protocols

A plausible and widely used method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction.^{[3][4]} While a specific detailed protocol for **4-Bromo-1H-pyrrole-2-carbaldehyde** is not readily available in the literature, a general procedure can be adapted from the formylation of pyrrole. The synthesis would likely start from 4-bromopyrrole.

Synthesis of 4-Bromo-1H-pyrrole-2-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

- 4-Bromopyrrole

- Phosphorus oxychloride (POCl_3)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) or 1,2-Dichloroethane (DCE)
- Sodium acetate or Sodium bicarbonate solution
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl_3) dropwise while maintaining the temperature below 10 °C. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent (chloroiminium salt).
- Formylation of 4-Bromopyrrole: Dissolve 4-bromopyrrole in a dry solvent such as dichloromethane or 1,2-dichloroethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction.
- Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.
- Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4). The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-Bromo-1H-pyrrole-2-carbaldehyde**.

Chemical Reactivity and Stability

The chemical reactivity of **4-Bromo-1H-pyrrole-2-carbaldehyde** is dictated by the functionalities present: the pyrrole ring, the aldehyde group, and the bromine substituent.

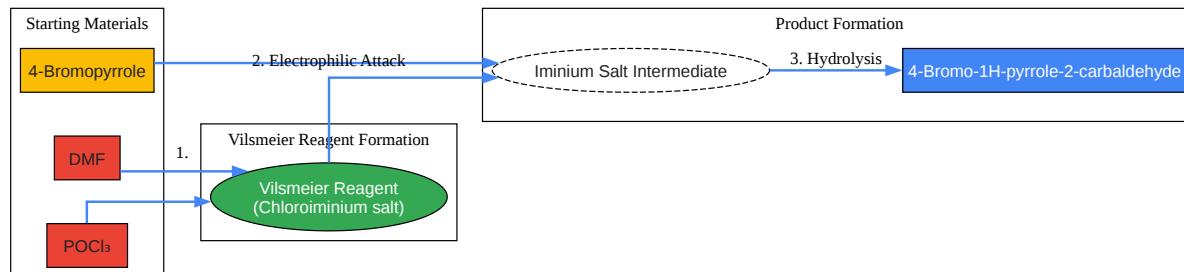
- Pyrrole Ring: The pyrrole nucleus is an electron-rich aromatic system, susceptible to electrophilic substitution. However, the presence of the electron-withdrawing aldehyde group at the 2-position and the bromine atom at the 4-position deactivates the ring towards further electrophilic attack compared to unsubstituted pyrrole. The N-H proton is weakly acidic and can be deprotonated with strong bases.
- Aldehyde Group: The formyl group can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig reaction, Knoevenagel condensation) to form larger, more complex molecules.
- Bromine Substituent: The bromine atom can be substituted via various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings), providing a powerful tool for the introduction of carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyrrole ring.

Stability:

4-Bromo-1H-pyrrole-2-carbaldehyde is sensitive to moisture and air.^[1] It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Pyrrole derivatives, in general, can be prone to polymerization or decomposition under acidic conditions or upon exposure to light and air.

Visualizations

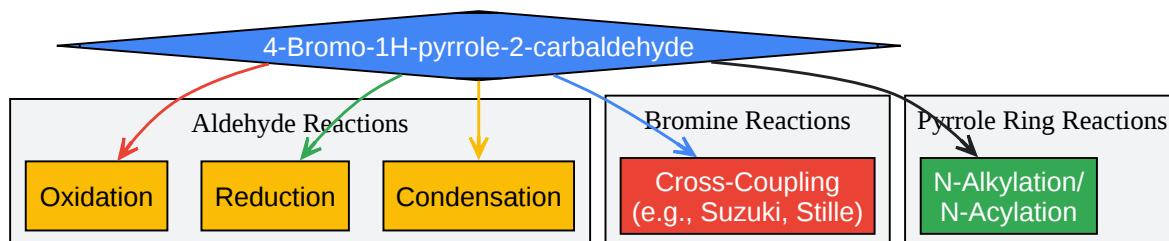
Synthesis Pathway of 4-Bromo-1H-pyrrole-2-carbaldehyde



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Caption: Vilsmeier-Haack synthesis of **4-Bromo-1H-pyrrole-2-carbaldehyde**.

Reactivity Profile of 4-Bromo-1H-pyrrole-2-carbaldehyde



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Caption: Key reactive sites of **4-Bromo-1H-pyrrole-2-carbaldehyde**.

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